molecular formula C23H24N2O6S2 B3006507 3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951519-40-7

3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B3006507
CAS No.: 951519-40-7
M. Wt: 488.57
InChI Key: MFAUAOAXTSEBSW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes in medicinal chemistry. This compound features a complex molecular architecture that incorporates a 1,2,3,4-tetrahydroquinoline core, a scaffold frequently investigated for its potential biological activities . The structure is further modified with multiple sulfonamide and methoxy functional groups, which are common pharmacophores in drug discovery known to influence molecular recognition and binding affinity . Compounds within the sulfonamide class are of significant interest in pharmaceutical research for their potential to interact with various biological targets . Specifically, structurally related sulfonamide-tetrahydroquinoline hybrids have been explored as modulators of nuclear receptors, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is a key regulator in the Th17 cell pathway and a promising therapeutic target for autoimmune diseases . Furthermore, sulphonamide derivatives have documented research applications in the study of orexin receptor function, which is relevant to sleep disorders, feeding behavior, and stress responses . This product is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-22-13-12-20(16-23(22)31-2)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUAOAXTSEBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Tetrahydroquinoline core : A bicyclic structure that plays a significant role in its biological activity.
  • Sulfonamide group : Known for its antibacterial properties and potential as an enzyme inhibitor.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities:

1. Anti-inflammatory Activity

Studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. The compound demonstrated significant anti-inflammatory effects in mouse models of rheumatoid arthritis and psoriasis .

2. Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thus reducing inflammation and pain in experimental models .

3. Bioavailability

Recent studies have highlighted the compound's improved bioavailability compared to previous analogs. For instance, one derivative exhibited a bioavailability of 48.1% in mice and 32.9% in rats, which is significantly higher than earlier compounds like GSK2981278 . This improvement suggests better therapeutic potential with reduced dosing frequency.

The biological activity of this compound can be attributed to several mechanisms:

  • RORγt Inhibition : By acting as an inverse agonist at RORγt, it modulates the immune response by inhibiting Th17 cell differentiation, which is crucial in autoimmune conditions.
  • COX-2 Selectivity : Its selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining anti-inflammatory efficacy.

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .

Case Study 2: Psoriasis Treatment

Another study assessed the compound's effectiveness in treating psoriasis-like lesions in mice. Results indicated that lower doses were sufficient to achieve therapeutic effects without observable adverse effects after two weeks of treatment .

Data Summary

The following table summarizes key findings from recent studies:

Study FocusModel TypeKey FindingsReference
Rheumatoid ArthritisMiceReduced joint swelling; lower inflammatory markers
PsoriasisMiceEffective at lower doses; no adverse effects
BioavailabilityPharmacokineticsF = 48.1% (mice), F = 32.9% (rats)
COX-2 InhibitionEnzyme AssaySelective inhibition demonstrated

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Compound Name Substituents (Position) Molecular Weight Key Properties
Target Compound 3,4-dimethoxy ~507.6 g/mol (est.) High lipophilicity; electron-donating groups enhance membrane permeability
3,4-Dimethyl analog () 3,4-dimethyl ~477.5 g/mol (est.) Reduced polarity compared to dimethoxy; methyl groups offer steric hindrance
4-Ethoxy-3-fluoro analog () 4-ethoxy, 3-fluoro ~456.5 g/mol Ethoxy increases hydrophobicity; fluorine introduces electron-withdrawing effects
3-Chloro-4-methoxy analog () 3-chloro, 4-methoxy 410.9 g/mol Chlorine provides strong electron withdrawal; balances lipophilicity and polarity
2,5-Difluoro analog () 2,5-difluoro 470.5 g/mol Enhanced metabolic stability due to fluorine; thiophen-2-ylsulfonyl alters electronic profile

Modifications on the Tetrahydroquinoline Scaffold

  • Phenylsulfonyl vs. Propylsulfonyl (): The phenylsulfonyl group in the target compound enables aromatic interactions in binding pockets, whereas propylsulfonyl in ’s analog reduces steric bulk but may decrease target affinity due to weaker π-π stacking .
  • Morpholine/Piperidine Carbonyl Substituents (): Compounds like 10e–10g in replace the phenylsulfonyl group with morpholine or piperidine carbonyls. These polar substituents improve solubility but may reduce cell permeability compared to the target compound’s hydrophobic phenylsulfonyl group .

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